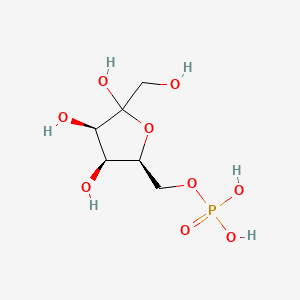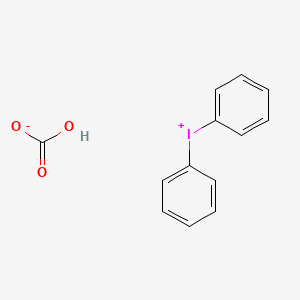
Diphenyliodanium hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyliodanium hydrogen carbonate is a chemical compound that belongs to the class of diaryliodonium salts. These compounds are known for their high reactivity and are often used as intermediates in organic synthesis. This compound is particularly notable for its role in various catalytic processes and its ability to act as an electrophilic arylating agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyliodanium hydrogen carbonate can be synthesized through the reaction of phenyl iodine with benzene in the presence of a suitable oxidizing agent. The reaction typically involves the use of solvents such as toluene or acetonitrile and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also include steps for the purification of the final product to remove any impurities that could affect its performance in subsequent applications .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyliodanium hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is commonly used in electrophilic aromatic substitution reactions to introduce phenyl groups into heteroaromatic compounds.
Common Reagents and Conditions
The compound is often used in the presence of palladium catalysts and solvents like tetrahydrofuran (THF) at moderate temperatures (around 60°C). Common reagents include benzoquinone and copper acetate, which facilitate the reaction and improve yield .
Major Products
The major products formed from reactions involving this compound include 2-phenylheteroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
Diphenyliodanium hydrogen carbonate has a wide range of applications in scientific research, including:
Biology: The compound’s ability to act as an electrophilic arylating agent makes it useful in the modification of biomolecules for research purposes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism by which diphenyliodanium hydrogen carbonate exerts its effects involves the formation of noncovalent interactions with substrates through hydrogen and halogen bonding. These interactions activate the carbonyl and imine groups in the substrates, facilitating various catalytic processes. The compound’s electrophilic nature allows it to effectively participate in arylation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used as an oxidizing agent in organic synthesis.
Diphenyliodonium triflate: Similar to diphenyliodanium hydrogen carbonate, it is used in electrophilic aromatic substitution reactions.
Uniqueness
This compound is unique in its ability to act as both a hydrogen- and halogen-bond-donating organocatalyst. This dual functionality enhances its catalytic activity and makes it particularly effective in multicomponent reactions, such as the synthesis of imidazopyridines .
Propiedades
Número CAS |
136803-28-6 |
|---|---|
Fórmula molecular |
C13H11IO3 |
Peso molecular |
342.13 g/mol |
Nombre IUPAC |
diphenyliodanium;hydrogen carbonate |
InChI |
InChI=1S/C12H10I.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;(H2,2,3,4)/q+1;/p-1 |
Clave InChI |
SPBPCHPKSOFZQF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


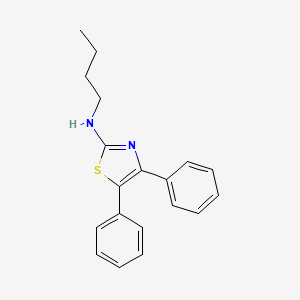
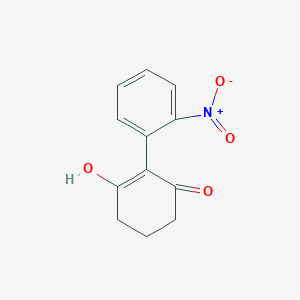
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
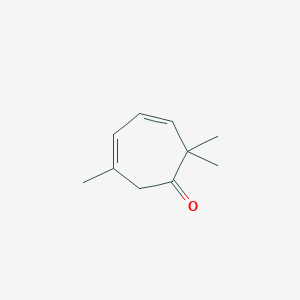
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
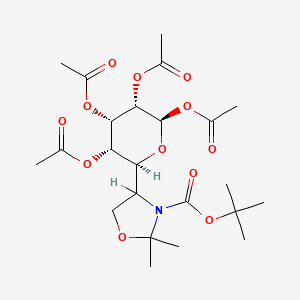
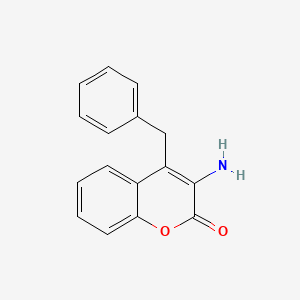
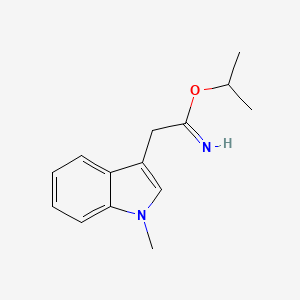
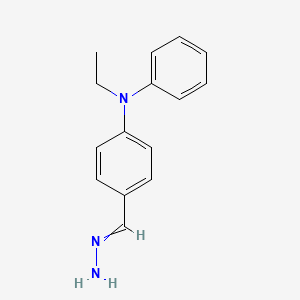
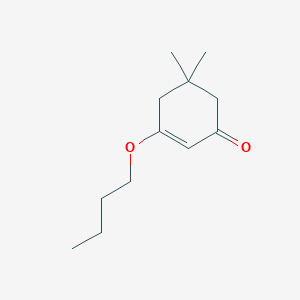
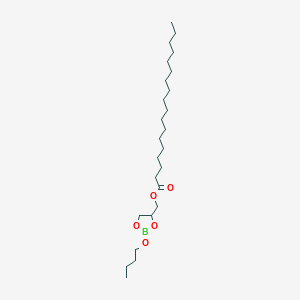
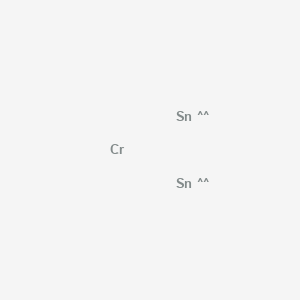
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
